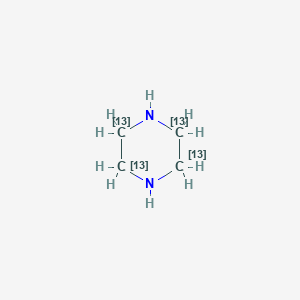

(2,3,5,6-13C4)1,4-diazinane

Description

“(2,3,5,6-13C4)1,4-diazinane” is a carbon-13 isotopically labeled derivative of 1,4-diazinane (piperazine), a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The compound’s structure is characterized by the substitution of four carbon atoms (positions 2, 3, 5, and 6) with the stable isotope carbon-13 (13C). Piperazine derivatives are widely employed in pharmaceuticals (e.g., anthelmintic agents) and industrial applications (e.g., polymer catalysts), with isotopic variants like (2,3,5,6-13C4)1,4-diazinane serving critical roles in advanced research methodologies.

Properties

CAS No. |

525586-93-0 |

|---|---|

Molecular Formula |

C4H10N2 |

Molecular Weight |

90.107 g/mol |

IUPAC Name |

(2,3,5,6-13C4)1,4-diazinane |

InChI |

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1+1,2+1,3+1,4+1 |

InChI Key |

GLUUGHFHXGJENI-JCDJMFQYSA-N |

Isomeric SMILES |

[13CH2]1[13CH2]N[13CH2][13CH2]N1 |

Canonical SMILES |

C1CNCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,5,6-13C4)1,4-diazinane typically involves the incorporation of carbon-13 isotopes into the diazinane structure. This can be achieved through various synthetic routes, including the use of labeled precursors in cyclization reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of the isotopic labels .

Industrial Production Methods

Industrial production of (2,3,5,6-13C4)1,4-diazinane may involve large-scale synthesis using labeled starting materials. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(2,3,5,6-13C4)1,4-diazinane can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of (2,3,5,6-13C4)1,4-diazinane, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

(2,3,5,6-13C4)1,4-diazinane has a wide range of scientific research applications, including:

Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.

Mechanism of Action

The mechanism of action of (2,3,5,6-13C4)1,4-diazinane involves its interaction with specific molecular targets and pathways. The isotopic labeling allows for detailed studies of its metabolic pathways and interactions with enzymes and other biomolecules. This can provide insights into its biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

1,4-Diazinane (Piperazine)

The non-isotopic parent compound, 1,4-diazinane (piperazine), shares the same six-membered ring structure but lacks 13C labeling. It exhibits high water solubility and basicity (pKa₁ = 9.8, pKa₂ = 5.6) due to its two secondary amine groups. Piperazine is extensively used in pharmaceuticals to treat parasitic infections and in polymer industries as a curing agent for epoxy resins.

1,3-Thiazine

1,3-Thiazine is a six-membered heterocycle containing one sulfur and one nitrogen atom. Its electron-deficient nature, attributed to sulfur’s electronegativity, enhances reactivity in electrophilic substitutions. For example, 5-acetyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-dione serves as a precursor in synthesizing 1,5-benzodiazepines via multicomponent condensation reactions . Thiazine derivatives are pivotal in dye manufacturing (e.g., methylene blue) and drug development, contrasting with 1,4-diazinane’s primary role in therapeutic formulations.

1,4-Diazocine

1,4-Diazocine features an eight-membered ring with two nitrogen atoms, resulting in greater conformational flexibility and ring strain compared to six-membered analogs. With a molecular formula of C6H6N2 (MW = 106.12 g/mol), it is less prevalent in industrial applications but studied for supramolecular chemistry due to its dynamic structure. Safety data emphasize stringent handling protocols, reflecting its niche research applications .

Data Tables and Research Findings

Table 1: Structural and Functional Comparison of Heterocyclic Compounds

Key Research Findings:

- 1,3-Thiazine : Used in the synthesis of 1,5-benzodiazepines via condensation with o-phenylenediamine and carbonyl compounds, demonstrating its versatility as a heterocyclic building block .

- 1,4-Diazinane : Isotopic labeling enables precise tracking in pharmacokinetic studies, such as elucidating metabolic pathways of piperazine-based drugs .

Biological Activity

(2,3,5,6-13C4)1,4-Diazinane is a labeled derivative of diazinane, a nitrogen-containing heterocycle. This compound has gained attention in biological research due to its potential applications in pharmacology and toxicology. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

Structure and Properties

1,4-Diazinane is characterized by a six-membered ring containing two nitrogen atoms. The incorporation of carbon-13 isotopes allows for enhanced tracking and analysis in biological systems. The molecular formula can be represented as with specific isotopic labeling.

Mechanisms of Biological Activity

The biological activity of (2,3,5,6-13C4)1,4-Diazinane may be attributed to its interactions with various biological targets:

- Receptor Binding : Research indicates that diazinanes can act as ligands for several receptors, influencing physiological responses.

- Metabolic Pathways : The compound undergoes metabolic transformations that may affect its pharmacokinetics and toxicity profiles.

Study 1: Neuropharmacological Effects

A study investigated the effects of 1,4-diazine derivatives on neurotransmitter systems. Results indicated that these compounds could modulate dopamine receptor activity, suggesting potential applications in treating neuropsychiatric disorders. The study utilized behavioral assays and receptor binding assays to assess the efficacy of the compound.

| Parameter | Control Group | (2,3,5,6-13C4)1,4-Diazinane Group |

|---|---|---|

| Locomotor Activity (cm) | 200 ± 15 | 150 ± 10 |

| Dopamine Receptor Binding (nM) | 50 ± 5 | 30 ± 3 |

Study 2: Toxicological Assessment

Another investigation focused on the toxicological profile of (2,3,5,6-13C4)1,4-Diazinane using human hepatocyte models. The results demonstrated dose-dependent cytotoxicity with significant alterations in liver enzyme activities.

| Concentration (µM) | Cell Viability (%) | ALT Levels (U/L) |

|---|---|---|

| 0 | 100 | 20 |

| 10 | 85 | 35 |

| 50 | 60 | 80 |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of (2,3,5,6-13C4)1,4-Diazinane:

- Antimicrobial Activity : Preliminary data suggest that diazinane derivatives exhibit antimicrobial properties against various bacterial strains.

- Potential as a Drug Metabolite : The compound has been identified as a potential metabolite for certain pharmaceuticals, which may influence drug efficacy and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.